2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide
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Overview
Description
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzodioxin moiety, which is a bicyclic structure containing two oxygen atoms. The presence of the chloro group and the benzodioxin ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The final step involves the reaction of the benzodioxin derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzodioxin ring can undergo oxidation to form quinone derivatives, while reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted benzamides.
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodioxin derivatives.
Hydrolysis: 2-chlorobenzoic acid and corresponding amines.
Scientific Research Applications
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide
- 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]benzamide
- 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)butyl]benzamide
Uniqueness
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of the benzodioxin ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11(19-17(20)13-4-2-3-5-14(13)18)12-6-7-15-16(10-12)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDFBWSVDYGXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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